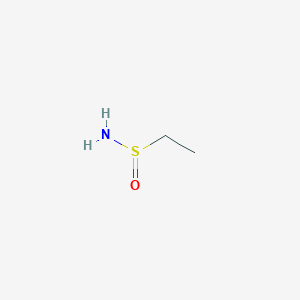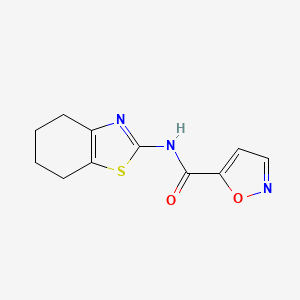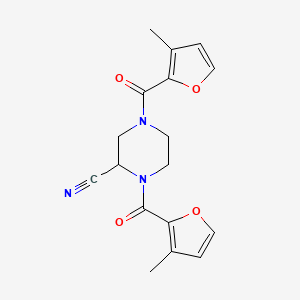
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile is an organic compound that features a piperazine ring substituted with two 3-methylfuran-2-carbonyl groups and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile typically involves the following steps:
Formation of 3-methylfuran-2-carbonyl chloride: This can be achieved by reacting 3-methylfuran-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3-methylfuran-2-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 1,4-Bis(3-methylfuran-2-carbonyl)piperazine.
Introduction of the carbonitrile group: The intermediate is then treated with cyanogen bromide in an aprotic solvent like acetonitrile to introduce the carbonitrile group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of amines.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel polymers and advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonitrile group can act as a bioisostere, influencing the compound’s binding affinity and selectivity. The furan rings and piperazine core contribute to the compound’s overall pharmacophore, affecting its pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2-furancarbonyl)piperazine-2-carbonitrile
- 1,4-Bis(3-methylthiophene-2-carbonyl)piperazine-2-carbonitrile
- 1,4-Bis(3-methylpyrrole-2-carbonyl)piperazine-2-carbonitrile
Uniqueness
1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile is unique due to the presence of 3-methylfuran-2-carbonyl groups, which impart distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1,4-bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-3-7-23-14(11)16(21)19-5-6-20(13(9-18)10-19)17(22)15-12(2)4-8-24-15/h3-4,7-8,13H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEELNZCBIVNLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(C(C2)C#N)C(=O)C3=C(C=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
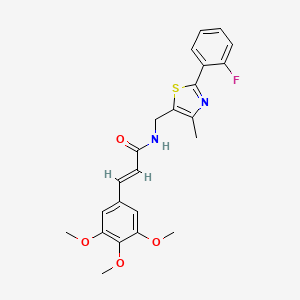
![4-[methyl(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)
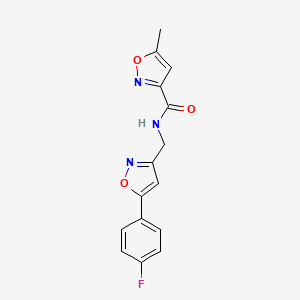
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)

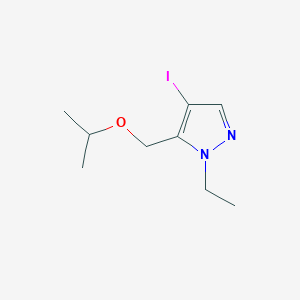
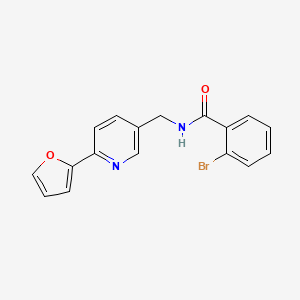
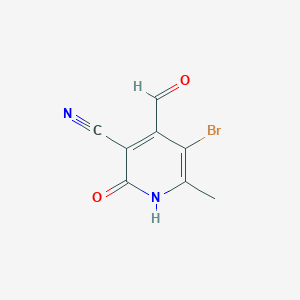

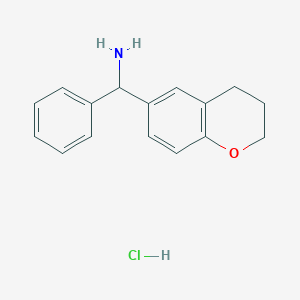
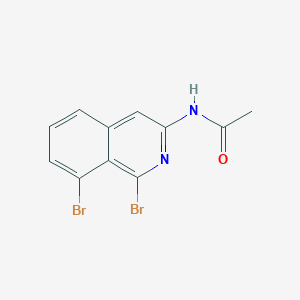
![5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2989245.png)
